molecular formula C5H11BrO2 B13474299 3-Bromo-2-ethoxypropan-1-ol CAS No. 2320849-24-7

3-Bromo-2-ethoxypropan-1-ol

Cat. No.: B13474299
CAS No.: 2320849-24-7
M. Wt: 183.04 g/mol
InChI Key: UKWBHJGWMZYZDL-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxypropan-1-ol is an organic compound that belongs to the class of bromohydrins It is characterized by the presence of a bromine atom, an ethoxy group, and a hydroxyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-ethoxypropan-1-ol can be synthesized through several methods. One common approach involves the bromination of 2-ethoxypropan-1-ol. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods often focus on minimizing waste and improving the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-ethoxypropan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-ethoxypropan-1-ol.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like hydroxide ions, amines, or thiols in polar solvents.

    Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: 2-ethoxypropan-1-ol

    Elimination: Alkenes such as 2-ethoxypropene

    Oxidation: Carbonyl compounds like 2-ethoxypropanal

Scientific Research Applications

3-Bromo-2-ethoxypropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxypropan-1-ol depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-ethoxyethane: Similar structure but with a different carbon backbone.

    3-Chloro-2-ethoxypropan-1-ol: Chlorine atom instead of bromine.

    2-Bromo-2-ethoxyethanol: Different position of the hydroxyl group.

Uniqueness

3-Bromo-2-ethoxypropan-1-ol is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both a bromine atom and an ethoxy group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

2320849-24-7

Molecular Formula

C5H11BrO2

Molecular Weight

183.04 g/mol

IUPAC Name

3-bromo-2-ethoxypropan-1-ol

InChI

InChI=1S/C5H11BrO2/c1-2-8-5(3-6)4-7/h5,7H,2-4H2,1H3

InChI Key

UKWBHJGWMZYZDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(CO)CBr

Origin of Product

United States

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